Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B3042500 Ethyl 3-(3-Pyridyl)propanoate CAS No. 64107-54-6

Ethyl 3-(3-Pyridyl)propanoate

Cat. No. B3042500
M. Wt: 179.22 g/mol
InChI Key: GXWQBFURCBCQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06110962

Procedure details

According to the procedure of B. A. Lefker, W. A. Hada, P. J. McGarry Tetrahedron Lett. 1994, 35, 5205-5208, a solution of sodium bis(trimethylsilyl)amide (1.0 N in THF, 44.3 mL, 44.3 mmol) was added dropwise at a rate to keep the temperature below -50° C. to a stirred solution of 3-pyridine carboxaldehyde (4.41 mL, 46.7 mmol), ethyl chloroacetate (4.93 mL, 46.7 mmol) and THF (34 mL) under a dry nitrogen atmosphere. After 45 min at -78° C., the reaction mixture was warmed to 0° C. and then quenched with water and concentrated. The residue was partitioned between ether and water. The ether phase was dried with brine and concentrated. The residue was dissolved in erthyl acetate and palladium hydroxide on carbon (wet, Degussa type, 20% Pd content, 1 g) was added. The mixture was hydrogenated at 45 psi hydrogen pressure for 2 h. The reaction mixture was filtered thru sulka floc and the solvent was removed. The residue was flash chromatographed (2:3 petroleum ether:ethyl acetate, eluent) to provide the title compound as an oil (3.83 g, 42%): NMR (CDCl3); 8.24 (m, 2 H), 7.60 (d, 1 H), 7.22 (dd, 1 H), 4.45 (t, 1 H), 4.22 (q, 2 H), 3.15 (dd, 1 H), 2.95 (dd, 1 H), 1.27 (t, 3 H).
Quantity
44.3 mL
Type
reactant
Reaction Step One
Quantity
4.41 mL
Type
reactant
Reaction Step Two
Quantity
4.93 mL
Type
reactant
Reaction Step Three
Name
Quantity
34 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]=O)[CH:12]=1.Cl[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22]>C1COCC1>[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Two
Name
Quantity
4.41 mL
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
4.93 mL
Type
reactant
Smiles
ClCC(=O)OCC
Step Four
Name
Quantity
34 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below -50° C.
CUSTOM
Type
CUSTOM
Details
quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase was dried with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in erthyl acetate
ADDITION
Type
ADDITION
Details
palladium hydroxide on carbon (wet, Degussa type, 20% Pd content, 1 g) was added
WAIT
Type
WAIT
Details
The mixture was hydrogenated at 45 psi hydrogen pressure for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered thru sulka floc
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
chromatographed (2:3 petroleum ether:ethyl acetate, eluent)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1=CC(=CC=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.83 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.